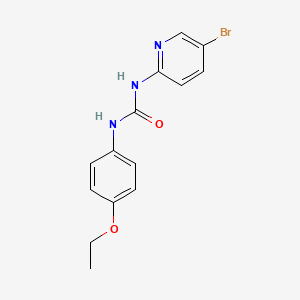

![molecular formula C15H25N5O2S B5501892 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)

2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This chemical compound belongs to a class of compounds that have been explored for various synthetic and medicinal chemistry applications due to their diverse chemical and biological properties. The structure involves a thiazole ring, a core structural component found in many therapeutic agents.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the acylation of ethyl esters and anilides of amino-thiazole derivatives leading to various substituted products. Specifically, derivatives like 2-acetyl(arylsulfonyl)amino compounds are obtained through specific synthetic routes that may involve steps such as methylation, deacetylation, and conversion into esters (Dovlatyan et al., 2004). Additionally, complex syntheses involving ethyl (amino(methoxy)methyl)-3-(substituted phenyl) derivatives showcase the versatility in chemical manipulations associated with thiazole and piperazine units (H. M. Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of such compounds typically includes a thiazole ring linked to a piperazine unit through an acetyl bridge. This structure forms the basis for further chemical modifications and plays a crucial role in the biological activity of these compounds. Detailed structural analysis can be done through spectroscopic methods such as NMR and mass spectrometry, as well as through crystallography to understand the conformation and electronic properties of these molecules.

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclo condensation and interaction with different arylidinemalononitrile derivatives, showcasing their reactivity and potential for creating diverse chemical entities. The introduction of different substituents can significantly alter their chemical behavior and lead to different biological activities (R. Rajkumar et al., 2014).

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Biological Activities

Researchers have synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with a focus on creating molecules containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, demonstrating varied biological activities against test microorganisms, with some showing significant antimicrobial properties (Başoğlu et al., 2013).

Thiazolecarboxylic Acid Derivatives Synthesis

The acylation and subsequent derivatization of 2-amino-4-methylthiazole-5-carboxylic acid to produce 2-acetyl(arylsulfonyl)amino derivatives, leading to the creation of esters and ureido derivatives, represents another dimension of research exploring the chemical versatility and potential biological applications of thiazole derivatives (Dovlatyan et al., 2004).

Anti-Inflammatory and Analgesic Agents

A study synthesized novel compounds derived from visnaginone and khellinone, exploring their potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant activity in cyclooxygenase inhibition and were compared against standard drugs, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Triazole Derivatives

Another study focused on the synthesis of 1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial activity. This research underscores the methodological advancements in creating compounds with potential application in combating microbial resistance (Fandaklı et al., 2012).

Novel Carbazole Derivatives

Carbazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showcasing the broad spectrum of biological applications that can be pursued with structurally diverse thiazole derivatives (Sharma et al., 2014).

Propriétés

IUPAC Name |

2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2S/c1-5-19-6-8-20(9-7-19)10-12(21)17-15-16-11(2)13(23-15)14(22)18(3)4/h5-10H2,1-4H3,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPZGGRJEIUTBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)NC2=NC(=C(S2)C(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198325 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

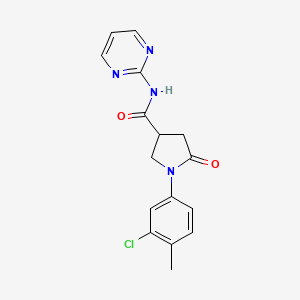

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)

![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)

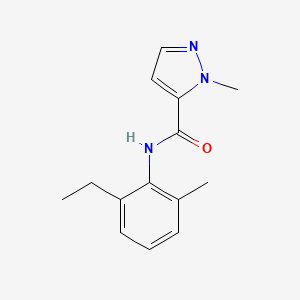

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)